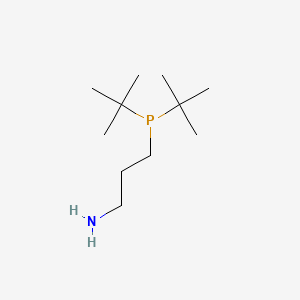

3-(Di-t-butylphosphino)propylamine, 97% (10 wt% in THF)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Di-t-butylphosphino)propylamine, 97% (10 wt% in THF)” is a chemical compound with the formula C11H26NP. It is a colorless to pale yellow liquid and is air sensitive . It is used in various chemical reactions, particularly as a ligand in the field of chemistry .

Physical And Chemical Properties Analysis

The compound is a colorless to pale yellow liquid . It is air sensitive . The molecular weight of the compound is 203.30 .Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Asymmetric Synthesis

3-(Di-t-butylphosphino)propylamine, when used in catalytic systems, shows significant potential in asymmetric synthesis. For instance, it has been employed in the asymmetric amination of allylic acetates, demonstrating high enantioselectivity. The palladium-catalyzed asymmetric amination of 1,3-diphenyl-2-propenyl acetate with di-n-propylamine in THF, catalyzed by palladium complexes with P*-chiral diamidophosphites, achieved up to 90% enantiomeric excess (ee). This process highlights the efficiency of di-t-butylphosphino ligands in facilitating high stereocontrol in catalytic reactions (Lyubimov, Davankov, & Gavrilov, 2006).

Reactivity and Formation of Complexes

The reactivity of 3-(Di-t-butylphosphino)propylamine in the formation of complexes has been studied, showing its ability to engage in interactions leading to the formation of agostic complexes. For example, the reaction of 1,3-bis((di-tert-butylphosphino)methyl)benzene with the [RhCO]+ fragment in THF resulted in the formation of bis-chelated complexes, which demonstrated significant interaction between the metal center and the agostic C−H bond, indicating high acidity of the agostic proton. Such complexes are crucial in understanding the mechanistic aspects of catalysis involving C-H activation and bond formation (Vigalok et al., 1998).

Polymerization Catalysts

This compound also finds applications in polymer science, particularly in the catalysis of acylation reactions to produce aryl ketones, showcasing an atom-economic synthesis pathway. The tri-n-butylphosphine-catalyzed acylation of mixed n-alkyl phenylzincs with aromatic acyl halides in THF is an example where selective transfer of n-alkyl groups is achieved, leading to the efficient production of n-alkyl aryl ketones. This highlights the versatility and efficiency of phosphine catalysts in organic synthesis and polymer chemistry (Erdik & Pekel, 2009).

Nucleophilic Addition Reactions

Furthermore, 3-(Di-t-butylphosphino)propylamine is involved in nucleophilic addition reactions, such as the addition of TMSCCl3 to N-phosphinoyl benzaldimines in THF. This process allows the preparation of N-phosphinoyl-α-(trichloromethyl)benzylamines with high yields, demonstrating the compound's role in facilitating nucleophilic addition reactions that are pivotal in synthetic organic chemistry (Wahl et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-ditert-butylphosphanylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26NP/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREMCOLELPAPBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCCN)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26NP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)

![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95%](/img/structure/B6338426.png)

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)

![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)

![(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, 97%](/img/structure/B6338449.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%](/img/structure/B6338450.png)